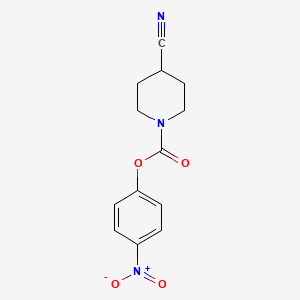

4-Nitrophenyl 4-cyano-1-piperidinecarboxylate

Description

Structure

3D Structure

Properties

CAS No. |

920966-42-3 |

|---|---|

Molecular Formula |

C13H13N3O4 |

Molecular Weight |

275.26 g/mol |

IUPAC Name |

(4-nitrophenyl) 4-cyanopiperidine-1-carboxylate |

InChI |

InChI=1S/C13H13N3O4/c14-9-10-5-7-15(8-6-10)13(17)20-12-3-1-11(2-4-12)16(18)19/h1-4,10H,5-8H2 |

InChI Key |

DLKDGYASJQMAKL-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1C#N)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-nitrophenyl 4-cyano-1-piperidinecarboxylate typically involves the reaction of 4-nitrophenol with 4-cyano-1-piperidinecarboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitrophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines and thiols.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Amines, thiols, basic conditions.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

Reduction: 4-Aminophenyl 4-cyano-1-piperidinecarboxylate.

Substitution: Various substituted phenyl derivatives.

Hydrolysis: 4-Cyano-1-piperidinecarboxylic acid and 4-nitrophenol.

Scientific Research Applications

Analgesic Properties

Research indicates that derivatives of piperidine, including those related to 4-nitrophenyl 4-cyano-1-piperidinecarboxylate, exhibit potent analgesic activity. For instance, compounds within the piperidine class have been shown to interact with opioid receptors, leading to pain relief in experimental models . The specific modifications in the structure of this compound enhance its efficacy compared to traditional analgesics.

Antiviral Activity

Recent studies have highlighted the potential of piperidine derivatives in combating viral infections. Compounds similar to this compound have demonstrated significant activity against HIV-1, with some derivatives showing improved potency compared to existing treatments . This makes such compounds valuable candidates for further development in antiviral therapies.

Synthesis of Complex Molecules

The versatility of this compound as a synthetic intermediate is notable. It can be utilized in multi-step synthesis processes to create more complex pharmaceutical agents. For example, it serves as a precursor in synthesizing various substituted piperidines that are crucial in developing new therapeutic agents .

Role in Drug Development

This compound is frequently employed in the pharmaceutical industry as a building block for synthesizing drugs targeting various conditions, including pain management and infectious diseases. Its chemical stability and reactivity make it an ideal candidate for creating diverse medicinal compounds .

Case Study 1: Pain Management

A study explored the analgesic effects of modified piperidine derivatives derived from this compound. The findings indicated that certain derivatives exhibited enhanced binding affinity to opioid receptors, resulting in improved pain relief outcomes compared to standard analgesics .

Case Study 2: Antiviral Research

In another investigation, researchers synthesized a series of piperidine-based compounds from this compound and evaluated their antiviral properties against HIV-1. The results showed that some derivatives had EC50 values in the low nanomolar range, indicating their potential as effective antiviral agents .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 4-nitrophenyl 4-cyano-1-piperidinecarboxylate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with biological molecules such as enzymes and receptors. The cyano group can also participate in various chemical reactions, leading to the formation of active metabolites. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Electronic and Reactivity Profiles

- Nitro Group Impact : Compounds with 4-nitrophenyl substituents (e.g., Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate) exhibit enhanced electrophilicity, making them reactive in SNAr (nucleophilic aromatic substitution) reactions . The nitro group also increases photosensitivity, as seen in photochemical studies of nitrophenyl azides .

- Cyano Group Effects: The cyano group in 6-Cyclopropyl-2-methylnicotinonitrile and Ethyl 1-(2-cyano-4-nitrophenyl)piperidine-4-carboxylate reduces solubility in polar solvents but improves thermal stability and electronic delocalization, advantageous for organic semiconductors .

Stability and Purity

Functional Group Synergy

Biological Activity

4-Nitrophenyl 4-cyano-1-piperidinecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a nitrophenyl and cyano group, which contributes to its chemical reactivity and biological activity. The structural formula can be represented as:

This compound's unique structure allows it to interact with various biological targets, making it a candidate for further pharmacological exploration.

Antimicrobial Activity

Research indicates that 4-nitrophenyl derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that compounds similar to this compound possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, derivatives have shown minimum inhibitory concentration (MIC) values in the low micromolar range, indicating potent antibacterial effects .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies have shown that it can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, in a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a significant reduction in cell viability, with IC50 values observed in the nanomolar range .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been suggested that the nitro group plays a crucial role in modulating enzyme activity, particularly in pathways involved in oxidative stress and inflammation .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | E. coli | 2.5 | Disruption of cell membrane integrity |

| Anticancer | MCF-7 (breast cancer) | 0.5 | Apoptosis induction |

| Antioxidant | Human fibroblasts | 10 | Scavenging free radicals |

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy assessed the efficacy of various nitrophenyl derivatives, including this compound, against resistant strains of Staphylococcus aureus. The results indicated that the compound exhibited significant bactericidal activity, outperforming conventional antibiotics .

- Cancer Research : In a preclinical trial reported in Cancer Letters, researchers evaluated the effects of the compound on tumor growth in xenograft models. The findings revealed that administration led to a marked reduction in tumor size and enhanced survival rates among treated groups compared to controls .

- Neuroprotective Effects : A recent study explored the neuroprotective properties of this compound in models of oxidative stress-induced neuronal damage. It was found to significantly reduce neuronal apoptosis and improve cell viability under oxidative stress conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.